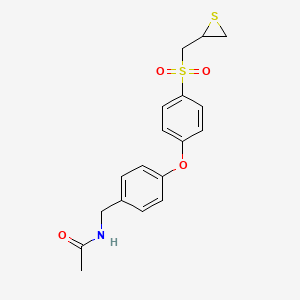

ND-378

Description

Properties

Molecular Formula |

C18H19NO4S2 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide |

InChI |

InChI=1S/C18H19NO4S2/c1-13(20)19-10-14-2-4-15(5-3-14)23-16-6-8-18(9-7-16)25(21,22)12-17-11-24-17/h2-9,17H,10-12H2,1H3,(H,19,20) |

InChI Key |

AQVLOPBRNWYJSU-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ND-378 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Neuroprotective Mechanism of SKA-378: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-378 is a novel, brain-penetrant, chlorinated naphthalenyl aminothiazole derivative of riluzole (B1680632) demonstrating significant neuroprotective effects in preclinical models of temporal lobe epilepsy.[1][2][3][4] Contrary to initial hypotheses related to potassium channel activation, the primary mechanism of action of SKA-378 is the inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[2][3][5] This inhibition is achieved through a non-competitive, indirect mechanism, suggesting an allosteric modulation or an effect on transporter trafficking.[2][5] Additionally, SKA-378 exhibits inhibitory activity against voltage-gated sodium channels, particularly NaV1.6, although this may not be its predominant neuroprotective pathway.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of SKA-378, detailing the experimental evidence, quantitative data, and relevant methodologies.

Core Mechanism of Action: Inhibition of MeAIB/Glutamine Transport

The principal mechanism through which SKA-378 exerts its neuroprotective effects is the inhibition of the transport of methylaminoisobutyric acid (MeAIB), a specific substrate for the amino acid transport system A (ATA) which also transports glutamine.[2][6][7] This system is crucial for the glutamate-glutamine cycle in the brain, which is essential for maintaining neurotransmitter pools.[7]

Kinetic analyses have revealed that SKA-378's blockade of Ca2+-regulated MeAIB transport in neurons is non-competitive and indirect.[2][5] This suggests that SKA-378 does not compete with the substrate for the binding site on the transporter. Instead, it likely binds to an allosteric site or interferes with the trafficking of the transporter to the cell membrane.[5][8]

Signaling Pathway and Proposed Mechanism

The following diagram illustrates the proposed mechanism of SKA-378 in inhibiting MeAIB/glutamine transport, which is linked to neuronal activity and calcium influx.

Secondary Mechanism: Inhibition of Voltage-Gated Sodium Channels

SKA-378 has been shown to inhibit voltage-gated sodium channels (NaV). It is a more potent inhibitor of NaV1.6 compared to NaV1.2.[2][3] However, pharmacokinetic analyses suggest that the concentrations required for significant sodium channel blockade in vivo may not be the primary driver of its neuroprotective effects.[2] The inhibition of NaV1.6 could, nevertheless, contribute to the overall reduction in neuronal hyperexcitability.

Data Presentation

Table 1: Inhibitory Potency of SKA-378

| Target | Metric | Value | Reference(s) |

| NaV1.6 | IC50 | 28 µM | [2] |

| NaV1.2 | IC50 | 118 µM | [2] |

| Spontaneous MeAIB Transport | IC50 | ~1 µM | [1] |

| High K+-stimulated MeAIB Transport | IC50 | < 25 µM | [1] |

Experimental Protocols

MeAIB Transport Assay in Cultured Hippocampal Neurons

This protocol is a generalized representation based on descriptions of similar assays.

1. Cell Culture:

-

Primary hippocampal neurons are isolated from embryonic day 18 rat brains.

-

Neurons are plated on poly-L-lysine coated plates and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Cultures are maintained at 37°C in a humidified 5% CO2 incubator for at least 14 days to allow for maturation.

2. MeAIB Uptake Assay:

-

Neuronal cultures are pre-incubated with SKA-378 at various concentrations for a specified period.

-

The uptake of radiolabeled [14C]MeAIB is initiated by adding it to the culture medium.

-

For stimulated uptake, high potassium (e.g., 50 mM KCl) is added to depolarize the neurons.

-

After a defined incubation period (e.g., 5-15 minutes), the uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a saturating concentration of non-radiolabeled MeAIB.

3. Data Analysis:

-

The rate of MeAIB uptake is calculated and normalized to the protein concentration of the cell lysate.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Neuroprotection Study in a Rat Model of Temporal Lobe Epilepsy

This protocol is a generalized representation of the kainic acid (KA) model described in the literature.[2][4][9]

1. Animal Model:

-

Adult male Sprague-Dawley rats are used.

-

Status epilepticus (SE) is induced by a systemic injection of kainic acid.

-

Seizure activity is monitored and scored.

2. Drug Administration:

-

SKA-378 is administered systemically (e.g., intraperitoneally or orally) at a defined dose (e.g., 30 mg/kg) either before or after the induction of SE.[2][3][9]

3. Assessment of Neuroprotection:

-

At a specified time point post-SE (e.g., 3, 7, or 14 days), animals are euthanized, and their brains are collected.[4][9]

-

Brains are sectioned and stained to assess neuronal injury and death. Common staining methods include Fluoro-Jade C for degenerating neurons and NeuN for surviving neurons.

-

The extent of neuroprotection is quantified by counting the number of surviving neurons in specific hippocampal subfields (e.g., CA1, CA3).

Electrophysiology (Whole-Cell Patch-Clamp)

This is a generalized protocol for assessing the effects on voltage-gated sodium channels.

1. Cell Preparation:

-

Heterologous expression systems (e.g., HEK293 cells) are transfected with the cDNA for the desired sodium channel subunit (e.g., NaV1.6 or NaV1.2).

-

Alternatively, acutely dissociated neurons can be used.

2. Patch-Clamp Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Sodium currents are elicited by a series of depolarizing voltage steps from a holding potential.

-

SKA-378 is applied to the cells via a perfusion system at various concentrations.

3. Data Analysis:

-

The peak sodium current amplitude is measured before and after the application of SKA-378.

-

The concentration-response relationship is determined, and IC50 values are calculated.

Mandatory Visualizations

Experimental Workflow: In Vivo Neuroprotection Study

Logical Relationship: Primary vs. Secondary Mechanisms

References

- 1. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of glutamine transport depletes glutamate and GABA neurotransmitter pools: further evidence for metabolic compartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

SKA-378: A Novel Aminothiazole Derivative with Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SKA-378 is a novel, chlorinated naphthalenyl-substituted aminothiazole derivative that has demonstrated significant neuroprotective effects in preclinical models of excitotoxic neuronal injury.[1][2] Developed as a derivative of riluzole, a known neuroprotective agent, SKA-378 exhibits a distinct pharmacological profile, offering a promising new avenue for the development of therapeutics for neurological disorders characterized by neuronal cell death, such as temporal lobe epilepsy (TLE). This technical guide provides a comprehensive overview of the core data, experimental protocols, and known mechanisms of action of SKA-378.

Core Data and Physicochemical Properties

SKA-378 has been characterized by its potent biological activity and favorable pharmacokinetic profile. The following tables summarize the key quantitative data available for SKA-378 and related compounds.

| Compound | Target | Assay | IC50 | Reference |

| SKA-378 | NaV1.6 | Heterologous cells | 28 µM | [1] |

| SKA-378 | NaV1.2 | Heterologous cells | 118 µM | [1] |

| Riluzole | MeAIB/Gln Transport | Mature rat hippocampal neurons | 1 µM | [1] |

| SKA-378 | MeAIB/Gln Transport | Mature rat hippocampal neurons | Potent inhibitor (IC50 not specified) | [1] |

Table 1: In Vitro Biological Activity of SKA-378 and Riluzole.

| Compound | Administration Route | Dose | Animal Model | Key Findings | Reference |

| SKA-378 | Intraperitoneal (i.p.) | 30 mg/kg | Rat Kainic Acid Model of TLE | Attenuated acute neural injury in CA1, CA3, and CA4/hilus regions of the hippocampus. | [1] |

| Riluzole | Intraperitoneal (i.p.) | 10 mg/kg | Rat Kainic Acid Model of TLE | Blocked acute neural injury. | [1] |

Table 2: In Vivo Efficacy of SKA-378.

| Property | Value/Description | Reference |

| Bioavailability | Brain penetrant following systemic administration. | [1] |

| Chemical Class | Chlorinated naphthalenyl substituted aminothiazole. | [1][2] |

Table 3: Physicochemical and Pharmacokinetic Properties of SKA-378.

Mechanism of Action

The neuroprotective effects of SKA-378 are believed to be mediated through a multi-target mechanism, primarily involving the inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and the modulation of voltage-gated sodium channels.[1]

Kinetic analysis of SKA-378's blockade of Ca2+-regulated MeAIB transport in neurons suggests a non-competitive, indirect mechanism of inhibition.[1] This is significant as the glutamate/glutamine cycle is crucial for maintaining normal synaptic function, and its dysregulation is implicated in excitotoxicity.

Furthermore, SKA-378 demonstrates a preferential inhibition of the NaV1.6 sodium channel subtype over NaV1.2.[1] While NaV1.6 antagonism is known to block neural activity-regulated MeAIB/Gln transport, pharmacokinetic analysis suggests that direct sodium channel blockade may not be the primary mechanism of neuroprotection observed in vivo.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SKA-378.

Synthesis of Chlorinated Naphthalenyl Aminothiazole Derivatives (Representative)

While the precise synthesis protocol for SKA-378 is not publicly available, a general and representative method for the synthesis of similar 2-(naphthalen-1-ylamino)thiazole derivatives involves a two-step process.[3]

-

Amide Formation: 1-Naphthylamine is condensed with chloroacetyl chloride to form the corresponding amide intermediate.[3]

-

Thiazole Ring Formation: The amide intermediate is then refluxed with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) to yield the 2-(naphthalen-1-ylamino)thiazol-4(5H)-one.[3] Further modifications, such as chlorination, would then be carried out to produce the final product.

In Vivo Neuroprotection Study: Kainic Acid (KA) Rat Model of Temporal Lobe Epilepsy

This protocol is based on the methods described by Kyllo et al. (2023).[1]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Status Epilepticus (SE): Kainic acid (KA) is administered to induce SE.

-

Drug Administration:

-

SKA-378 (30 mg/kg) or Riluzole (10 mg/kg) is administered intraperitoneally (i.p.) 1 hour after the onset of KA-induced SE.

-

-

Tissue Collection and Preparation: At 3 days post-SE, animals are euthanized, and brains are collected for histological analysis.

-

Immunohistochemistry:

-

Brain sections are stained with antibodies against:

-

NeuN: to assess neuronal survival.

-

Iba-1: to assess microglial activation (neuroinflammation).

-

GFAP: to assess astrogliosis (neuroinflammation).

-

-

-

Western Blot Analysis:

-

Hippocampal tissue lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies against Iba-1 and GFAP, followed by HRP-conjugated secondary antibodies.

-

Protein bands are visualized and quantified.

-

Conclusion

SKA-378 is a promising novel aminothiazole derivative with demonstrated neuroprotective properties in a relevant animal model of temporal lobe epilepsy. Its unique mechanism of action, involving the non-competitive inhibition of MeAIB/glutamine transport and modulation of NaV1.6 channels, distinguishes it from existing neuroprotective agents. The favorable pharmacokinetic profile, including brain penetrance, further enhances its therapeutic potential. Future research should focus on elucidating the precise molecular interactions of SKA-378 with its targets, optimizing its structure for improved potency and selectivity, and expanding its evaluation in other models of neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic utility of SKA-378 and related compounds.

References

Neuroprotective Properties of the Selective MMP-2 Inhibitor, ND-378: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound ND-378 is a potent and selective, thiirane-based, slow-binding inhibitor of matrix metalloproteinase-2 (MMP-2).[1] Given the implication of MMP-2 in the pathophysiology of various neurological disorders, including the breakdown of the blood-brain barrier and neuroinflammation, this compound has been investigated for its neuroprotective potential. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory selectivity, pharmacokinetic properties, and key findings from preclinical studies. While this compound demonstrates excellent target engagement in the central nervous system, its efficacy in promoting functional recovery in a model of spinal cord injury has been shown to be limited, suggesting a complex role for MMP-2 in neurological repair processes.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM) and the processing of various signaling molecules.[2] Dysregulation of MMP activity is implicated in a range of pathologies, including neurodegenerative diseases and central nervous system (CNS) injuries.[3] Specifically, MMP-2 (gelatinase A) has been associated with the disruption of the blood-brain barrier (BBB), neuroinflammation, and apoptosis.[4][5] The development of selective MMP inhibitors is therefore a promising therapeutic strategy.

This compound is a novel, thiirane-based small molecule designed as a potent and selective inhibitor of MMP-2.[1] Its mechanism-based, slow-binding inhibition offers the potential for sustained target engagement.[2] This whitepaper consolidates the available technical data on this compound, with a focus on its neuroprotective properties and the experimental basis for our current understanding of its therapeutic potential.

Mechanism of Action and Selectivity

This compound is a mechanism-based, slow-binding inhibitor of MMP-2.[1] The thiirane (B1199164) moiety of the compound is key to its inhibitory activity.[6] The proposed mechanism involves the enzyme-catalyzed opening of the thiirane ring within the active site of MMP-2, leading to the formation of a stable, likely covalent, bond with the enzyme.[2][6] This results in a time-dependent and potent inhibition of the enzyme's proteolytic activity.

The selectivity of this compound for MMP-2 over other MMPs is a critical feature. As demonstrated in enzymatic assays, this compound exhibits nanomolar potency against MMP-2 while showing no significant inhibition of the closely related gelatinase MMP-9 or the membrane-type MMP-14 at comparable concentrations.[1]

Data Presentation: Inhibitory Profile of this compound

| MMP Target | Inhibition Constant (Ki) | Reference |

| MMP-2 | 0.23 µM | [1] |

| MMP-9 | No inhibition | [1] |

| MMP-14 | No inhibition | [1] |

Preclinical Pharmacokinetics

A key consideration for any CNS-targeted therapeutic is its ability to cross the blood-brain or blood-spinal cord barrier. Studies in a murine model of spinal cord injury have demonstrated that this compound effectively penetrates the CNS.[1] Following systemic administration, this compound achieves therapeutic concentrations within the injured spinal cord, exceeding its Ki for MMP-2.[1]

Data Presentation: CNS Penetration of this compound

| Tissue | Concentration | Dosing Regimen | Animal Model | Reference |

| Injured Spinal Cord | > 0.23 µM | 25 mg/kg, intraperitoneally | Mouse model of spinal cord injury | [1] |

Experimental Protocols

The following outlines the key experimental methodology from a pivotal preclinical study evaluating the neuroprotective effects of this compound.

Study: Selective Inhibition of MMP-2 Does Not Alter Neurological Recovery after Spinal Cord Injury (Gao et al., 2016)[1]

-

Animal Model: The study utilized a mouse model of spinal cord injury (SCI).

-

Injury Induction: A contusion injury to the spinal cord was induced to mimic traumatic SCI.

-

Compound Administration:

-

Dose: 25 mg/kg of this compound or vehicle (control).

-

Route: Intraperitoneal injection.

-

Frequency: Administered shortly after injury and then daily for a specified period.

-

-

Outcome Measures:

-

Pharmacokinetics: Concentrations of this compound in plasma, brain, and spinal cord tissue were determined to confirm CNS penetration and therapeutic levels.

-

Neurological Function: A battery of behavioral tests was conducted to assess long-term locomotor and sensory recovery.

-

-

Enzyme Inhibition Assays: Standard fluorescence-based enzymatic assays were used to determine the Ki values of this compound against purified MMP-2, MMP-9, and MMP-14.

Key Preclinical Findings and Discussion

The primary investigation into the neuroprotective potential of this compound in a preclinical model of spinal cord injury yielded a significant, albeit unexpected, result. While the compound successfully reached its target in the CNS at therapeutic concentrations, treatment with this compound did not lead to any significant improvement in long-term neurological outcomes compared to the vehicle-treated control group.[1]

This finding suggests that while MMP-2 is upregulated in the acute phase of SCI and is known to contribute to secondary injury cascades, its selective inhibition alone may not be sufficient to promote functional recovery.[3][6] It is possible that other MMPs, such as MMP-9, play a more dominant or compensatory role in the complex pathophysiology of SCI.[3] Indeed, in MMP-2 knockout mice, a compensatory increase in MMP-9 has been observed.[3]

Signaling Pathways

MMP-2 is implicated in neuroinflammatory signaling pathways. In response to CNS injury or disease, microglia and other immune cells can be activated, leading to the release of pro-inflammatory cytokines.[7] This process can involve the activation of inflammasomes, such as the NLRP3 inflammasome, which in turn can lead to the maturation and release of cytokines like IL-1β.[1][2] MMP-2 can contribute to this cascade by degrading components of the extracellular matrix, which can further propagate inflammatory signals and compromise the integrity of the blood-brain barrier, allowing for the infiltration of peripheral immune cells.[1][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Potent mechanism-based inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MMP2 Modulates Inflammatory Response during Axonal Regeneration in the Murine Visual System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microglial Activation Damages Dopaminergic Neurons through MMP-2/-9-Mediated Increase of Blood-Brain Barrier Permeability in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of neuroinflammation by matrix metalloproteinase-8 inhibitor derivatives in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Role of SKA-378 in Temporal Lobe Epilepsy: A Technical Overview of its Mechanisms Targeting MeAIB/Glutamine Transport and NaV1.6 Channels

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: Temporal Lobe Epilepsy (TLE) is the most prevalent form of focal epilepsy in adults, frequently characterized by pharmacoresistance and progressive hippocampal sclerosis. The development of novel therapeutic agents with disease-modifying potential is a critical unmet need. This document provides a detailed technical overview of SKA-378, a novel chlorinated aminothiazole derivative of riluzole (B1680632), and its significant neuroprotective role in preclinical models of TLE. Contrary to initial hypotheses concerning a direct role in KCa2 (SK) channel activation, the primary mechanisms of SKA-378's efficacy appear to be the potent inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and the blockade of the voltage-gated sodium channel NaV1.6. This whitepaper synthesizes the available preclinical data, detailing the compound's quantitative effects, the experimental protocols utilized in its evaluation, and the putative signaling pathways through which it confers neuroprotection in the context of TLE.

Introduction to SKA-378 and its Therapeutic Rationale in TLE

Temporal Lobe Epilepsy is a chronic neurological disorder characterized by recurrent seizures originating from the temporal lobes.[1] A key pathological feature of TLE is excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death, particularly in vulnerable hippocampal regions.[2] The glutamate-glutamine cycle, a critical process for recycling glutamate between neurons and glial cells, is a key regulator of synaptic transmission. Dysregulation of this cycle can lead to an accumulation of synaptic glutamate, contributing to the hyperexcitability seen in epilepsy.

SKA-378 is a novel, brain-penetrant, naphthalenyl-substituted aminothiazole that has demonstrated significant neuroprotective properties in the kainic acid (KA) rat model of TLE.[2][3] While its parent compound, riluzole, has a broad mechanism of action, including some effects on KCa2 channels, research on SKA-378 points to more specific targets.[2][4] The primary focus of this document is to detail the evidence supporting SKA-378's role as an inhibitor of MeAIB/glutamine transport and a blocker of NaV1.6 channels, and how these actions contribute to its neuroprotective and potentially anti-epileptogenic effects.[2][3]

Quantitative Data on the In Vitro and In Vivo Effects of SKA-378

The following tables summarize the key quantitative findings from preclinical studies of SKA-378 and its parent compound, riluzole.

Table 1: In Vitro Inhibitory Activity of SKA-378

| Target | Metric | Value | Cell Type | Reference |

| NaV1.6 | IC50 | 28 µM | Heterologous cells | [2] |

| NaV1.2 | IC50 | 118 µM | Heterologous cells | [2] |

| MeAIB/Glutamine Transport | Potent Inhibitor | - | Mature rat hippocampal neurons | [2] |

Note: While SKA-378 is described as a potent inhibitor of MeAIB transport, a specific IC50 value is not provided in the cited literature. For context, the parent compound riluzole inhibits this transport with an IC50 of approximately 1 µM.[2]

Table 2: In Vivo Neuroprotective Efficacy of SKA-378 in a Kainic Acid Rat Model of TLE

| Compound | Dosage | Administration Route | Key Outcome | Time Points | Reference |

| SKA-378 | 30 mg/kg | Systemic | Attenuation of acute neural injury in CA1, CA3, and CA4/hilus | 3 days post-SE | [2] |

| SKA-378 | 30 mg/kg | Systemic | Reduction of neuroinflammation (microglial activation and astrogliosis) | 3, 7, and 14 days post-SE | [3][5] |

| Riluzole | 10 mg/kg | Systemic | Attenuation of acute neural injury | 3, 7, and 14 days post-SE | [2][3][5] |

Signaling Pathways and Proposed Mechanism of Action

The neuroprotective effects of SKA-378 in TLE are attributed to a dual mechanism of action that ultimately reduces neuronal hyperexcitability and excitotoxicity.

Inhibition of MeAIB/Glutamine Transport

SKA-378 is a potent, non-competitive, indirect inhibitor of neural activity-regulated MeAIB/glutamine transport.[2] This transport is mediated by System A transporters, such as SNAT1 and SNAT2, which are crucial for supplying neurons with glutamine, the precursor for the synthesis of the excitatory neurotransmitter glutamate.[6] By inhibiting this transport, SKA-378 likely reduces the presynaptic pool of glutamine available for conversion to glutamate, thereby decreasing glutamate release during the excessive neuronal firing characteristic of status epilepticus. This reduction in glutamate release would mitigate the excitotoxic cascade that leads to neuronal death. Furthermore, inhibition of SNAT2 has been shown to modulate the mTOR signaling pathway, which is involved in cell growth and protein synthesis, potentially contributing to the neuroprotective effects.[7]

Blockade of NaV1.6 Sodium Channels

SKA-378 is a more potent inhibitor of the NaV1.6 sodium channel subtype (IC50 = 28 µM) compared to the NaV1.2 subtype (IC50 = 118 µM).[2] NaV1.6 channels are densely expressed in the axon initial segment and are critical for the generation and propagation of action potentials.[8] Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe epileptic encephalopathies.[9] By blocking NaV1.6, SKA-378 can reduce neuronal firing rates and dampen the hyperexcitability that sustains seizure activity. However, pharmacokinetic analyses have suggested that this sodium channel blockade may not be the predominant mechanism of neuroprotection conferred by SKA-378, potentially indicating a more significant role for MeAIB transport inhibition.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of SKA-378.

Kainic Acid (KA)-Induced Status Epilepticus (SE) Rat Model of TLE

This model recapitulates many of the key features of human TLE, including an initial precipitating injury (SE), a latent period, and the subsequent development of spontaneous recurrent seizures and hippocampal sclerosis.[10][11]

-

Animals: Adult male Sprague-Dawley rats.

-

KA Administration: A repeated low-dose KA administration protocol is used. An initial dose of 5 mg/kg KA is administered intraperitoneally (i.p.). Subsequent injections of 2.5 mg/kg are given every 30 minutes until the animal exhibits sustained Racine Stage 4/5 seizures, indicating the onset of status epilepticus.

-

SE Duration: SE is allowed to continue for a defined period (e.g., 4 hours) before being terminated with an anticonvulsant such as diazepam (4 mg/kg, i.p.) to reduce mortality.

-

Drug Administration: SKA-378 (30 mg/kg) or vehicle is administered i.p. at a specified time point, typically 1 hour after the induction of SE.[3][5]

Immunohistochemistry (IHC) for Neuroprotection and Neuroinflammation

IHC is used to visualize and quantify neuronal survival and glial cell activation in brain tissue.

-

Tissue Preparation: Rats are transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose. Coronal sections (e.g., 40 µm) are cut on a cryostat.

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies diluted in blocking solution.

-

Neuronal Nuclei (NeuN): Mouse anti-NeuN (e.g., 1:1000) to label mature neurons and assess neuroprotection.[9]

-

Microglia (Iba-1): Rabbit anti-Iba1 (e.g., 1:500) to assess microglial activation.

-

Astrocytes (GFAP): Mouse anti-GFAP (e.g., 1:1000) to assess astrogliosis.

-

-

Secondary Antibody Incubation: After washing in PBS, sections are incubated for 2 hours at room temperature with fluorophore-conjugated secondary antibodies (e.g., Donkey anti-Mouse Alexa Fluor 488, Donkey anti-Rabbit Alexa Fluor 594) diluted in blocking solution.

-

Imaging and Analysis: Sections are mounted, coverslipped, and imaged using a confocal or fluorescence microscope. Quantification of cell numbers or staining intensity in specific hippocampal regions is performed using stereological methods or image analysis software.[9]

Western Blotting for Neuroinflammatory Markers

Western blotting is used to quantify the protein levels of inflammatory markers in hippocampal tissue homogenates.

-

Protein Extraction: Hippocampal tissue is dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-Iba1, anti-GFAP) diluted in blocking buffer. A loading control antibody (e.g., anti-β-actin) is used for normalization.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein band intensities relative to the loading control.[12]

Conclusion and Future Directions

SKA-378 represents a promising neuroprotective agent for the treatment of TLE. Its dual mechanism of action, involving the inhibition of the glutamate precursor transport system and the blockade of NaV1.6 channels, addresses the core issue of excitotoxicity that drives neuronal damage in this condition.[2] Preclinical studies have robustly demonstrated its ability to attenuate both acute neuronal injury and the subsequent neuroinflammatory response in a clinically relevant animal model.[3][5]

Future research should focus on several key areas. Firstly, obtaining a precise IC50 value for SKA-378 on MeAIB/glutamine transport would allow for a more direct comparison of its potency against its two primary targets. Secondly, long-term studies are required to determine if the acute neuroprotection and anti-inflammatory effects of SKA-378 translate into a true anti-epileptogenic effect, preventing or modifying the development of chronic epilepsy after an initial insult. Finally, exploring the downstream effects of MeAIB transport inhibition on pathways such as mTOR signaling could reveal additional mechanisms contributing to the compound's beneficial profile. The data presented herein provide a strong rationale for the continued development of SKA-378 as a potential disease-modifying therapy for temporal lobe epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 6. Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Regulatory Role of MeAIB in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 9. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of SKA-378: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of SKA-378, a novel neuroprotective agent. SKA-378 is a chlorinated aminothiazole derivative of riluzole (B1680632), developed to offer neuroprotection in excitotoxic conditions, particularly in the context of temporal lobe epilepsy (TLE).[1][2]

Introduction: The Rationale for SKA-378

The development of SKA-378 stemmed from the screening of a library of riluzole derivatives.[1][2] Riluzole is a benzothiazole (B30560) anticonvulsant agent known to inhibit neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[1] The initial screening identified SKA-41, which led to a second screening and the synthesis of several novel chlorinated aminothiazoles, including SKA-377, SKA-378, and SKA-379.[1][2] These compounds were designed to be potent inhibitors of MeAIB transport with good brain penetrance.[1] The primary goal was to identify novel and potent compounds that could prevent acute hippocampal neural injury in models of TLE, such as the kainic acid model.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for SKA-378 and related compounds from in vitro and in vivo studies.

| Compound | Parameter | Value | Species/System | Reference |

| SKA-378 | IC50 (Spontaneous MeAIB Transport) | ~ 1 µM | Mature Rat Hippocampal Neurons in vitro | [3] |

| IC50 (NaV1.6) | 28 µM | Heterologous Cells | [1] | |

| IC50 (NaV1.2) | 118 µM | Heterologous Cells | [1] | |

| Oral Bioavailability | Excellent | Rats | [3] | |

| Brain Penetrance | High | Rats | [3] | |

| Plasma Protein Binding | High (free concentration 0.5-1%) | Not Specified | [3] | |

| Riluzole | IC50 (Spontaneous MeAIB Transport) | 1 µM | Mature Rat Hippocampal Neurons in vitro | [1] |

| Brain:Plasma Ratio | 1 | Not Specified | [3] | |

| SKA-41 | Brain:Plasma Ratio | 7 | Rats | [3] |

Mechanism of Action and Signaling Pathway

SKA-378 exerts its neuroprotective effects primarily through the inhibition of neural activity-regulated MeAIB/glutamine transport.[1] Kinetic analysis reveals that this inhibition occurs via a non-competitive, indirect mechanism.[1][2] While SKA-378 is also an inhibitor of the voltage-gated sodium channel NaV1.6, pharmacokinetic analysis suggests that sodium channel blockade may not be the predominant mechanism of its neuroprotective action in vivo.[1][2]

Below is a diagram illustrating the proposed signaling pathway for SKA-378's action.

Experimental Protocols

-

System: Mature rat hippocampal neuron-enriched cultures.[1]

-

Assay: Measurement of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport activity.[1]

-

Methodology: The specific details of the transport assay are not fully described in the provided search results, but it involves quantifying the uptake of MeAIB in the presence and absence of the test compounds (SKA-378, riluzole) to determine their inhibitory potency (IC50). Kinetic analyses (e.g., Michaelis-Menten and Eadie-Hofstee plots) were used to determine the mechanism of inhibition (competitive vs. non-competitive).[4]

-

Model: Kainic acid (KA) animal model of temporal lobe epilepsy in adult male Sprague-Dawley rats.[2][5]

-

Procedure:

-

Administration of KA to induce status epilepticus (SE).[5]

-

Administration of SKA-378 (e.g., 30 mg/kg) or riluzole (e.g., 10 mg/kg) either before or after the induction of SE.[1][2][5]

-

Assessment of neurodegeneration in hippocampal and limbic areas at various time points (e.g., 3, 7, and 14 days post-SE).[1][5]

-

Histological analysis using markers for neural injury (e.g., Fluoro-Jade C) and neuronal survival (e.g., NeuN).[5]

-

Assessment of neuroinflammation by observing microglial activation (e.g., Iba-1, ED-1) and astrogliosis (e.g., GFAP, vimentin) through immunohistochemistry and Western blot.[5]

-

The following diagram outlines the experimental workflow for the in vivo studies.

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that SKA-378 is orally bioavailable and highly brain penetrant.[3] It exhibits high plasma protein binding.[3] These properties are advantageous for a centrally acting neuroprotective agent.

Conclusion

SKA-378 is a promising novel aminothiazole derivative that has demonstrated potent inhibition of MeAIB/glutamine transport and significant neuroprotective effects in a preclinical model of temporal lobe epilepsy. Its favorable pharmacokinetic profile, including oral availability and brain penetrance, makes it a compelling candidate for further development. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by SKA-378 to fully understand its mechanism of action and therapeutic potential.

References

- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

SKA-378 as a MeAIB Transport Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SKA-378, a novel naphthalenyl substituted aminothiazole derivative, and its role as a potent, non-competitive inhibitor of methylaminoisobutyric acid (MeAIB) transport.[1][2] SKA-378 demonstrates significant neuroprotective effects in preclinical models of temporal lobe epilepsy, suggesting its potential as a therapeutic agent.[1][3] This document details the mechanism of action of SKA-378, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction

The transport of neutral amino acids, such as glutamine, across neuronal membranes is critical for maintaining neurotransmitter homeostasis. The glutamate/glutamine cycle, for instance, is essential for replenishing the neurotransmitter pool of glutamate.[4] Solute Carrier (SLC) transporters mediate this process.[5][6] MeAIB, a synthetic amino acid analog, is a well-established substrate for System A transporters, a subtype of SLC transporters, and is commonly used to study their activity.[4]

SKA-378 has emerged as a potent inhibitor of neural activity-regulated MeAIB/glutamine transport.[1] It is a derivative of riluzole (B1680632), an anti-convulsant benzothiazole (B30560) agent, and exhibits enhanced potency in inhibiting MeAIB transport in mature rat hippocampal neurons.[1][4] This guide explores the technical details of SKA-378's function and its potential applications in neuroscience research and drug development.

Mechanism of Action

SKA-378 inhibits MeAIB transport through a non-competitive and indirect mechanism.[1][4] Kinetic analysis reveals that SKA-378 does not affect the affinity of the transporter for MeAIB (Km remains unchanged) but significantly reduces the maximal velocity of transport (Vmax).[2][4] This suggests that SKA-378 does not bind to the same site as the substrate.

The inhibitory action of SKA-378 is linked to the disruption of the Ca²⁺-dependent trafficking of the high-affinity MeAIB transporter to the plasma membrane.[4] Neuronal activity stimulates an influx of Ca²⁺, which in turn promotes the exocytosis of vesicles containing the MeAIB transporter, thereby increasing its presence on the cell surface and enhancing transport activity.[4] SKA-378 appears to interfere with this trafficking process, leading to a reduction in the number of active transporters at the plasma membrane.[4]

While SKA-378 is a potent inhibitor of MeAIB transport, it also exhibits activity against voltage-gated sodium channels, specifically NaV1.6 and NaV1.2. However, its inhibitory potency is greater for NaV1.6.[1] Pharmacokinetic analyses suggest that sodium channel blockade may not be the primary mechanism for its neuroprotective effects.[1]

Quantitative Data

The inhibitory effects of SKA-378 on MeAIB transport have been quantified under various experimental conditions. The following tables summarize the key findings.

Table 1: Inhibitory Potency (IC50) of SKA-378 on MeAIB Transport

| Condition | Cell Type | IC50 Value | Reference |

| Spontaneous Transport | Mature Rat Hippocampal Neurons | ~ 1 µM | [4][7] |

| High K⁺-stimulated Transport | Mature Rat Hippocampal Neurons | < 25 µM | [4][8] |

| 4-AP-stimulated Transport | Mature Rat Hippocampal Neurons | Decreased potency (~3-5x) compared to spontaneous | [4][8] |

Table 2: Kinetic Parameters of MeAIB Transport in the Presence of SKA-378

| Parameter | Control | SKA-378 (25 µM) | Reference |

| Km (µM) | 49 ± 5 | 53 ± 6 | [2][4] |

| Vmax | - | Reduced by ~50% | [2][4] |

Table 3: Inhibitory Potency (IC50) of SKA-378 on Sodium Channels

| Channel | Cell Type | IC50 Value | Reference |

| NaV1.6 | Heterologous Cells | 28 µM | [1] |

| NaV1.2 | Heterologous Cells | 118 µM | [1] |

Experimental Protocols

The following protocols are synthesized from published methodologies to provide a framework for studying the effects of SKA-378 on MeAIB transport.

Primary Hippocampal Neuron Culture

-

Tissue Preparation: Dissect hippocampi from embryonic day 18 (E18) Sprague-Dawley rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociation: Incubate the tissue in a papain solution (20 U/ml) for 20-30 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-L-lysine-coated 24-well plates at a density of 2.5 x 10⁵ cells per well.

-

Culture Medium: Maintain the cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Maturation: Use the neurons for experiments after 19-21 days in vitro (DIV) to ensure mature synaptic connections.

MeAIB Transport Assay

-

Pre-incubation: Wash the cultured neurons twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Inhibitor Application: Add SKA-378 at the desired concentrations to the KRH buffer and incubate for 15-30 minutes.

-

Transport Initiation: Initiate MeAIB transport by adding KRH buffer containing ¹⁴C-MeAIB (typically at a final concentration of 23.5 µM).

-

Incubation: Incubate for 15 minutes at 37°C.

-

Transport Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and measure the incorporated radioactivity using a liquid scintillation counter.

Stimulation of MeAIB Transport

-

High K⁺ Stimulation: To induce depolarization-dependent transport, replace the pre-incubation buffer with a high K⁺ KRH buffer (e.g., 60 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for 5 minutes. The subsequent MeAIB uptake assay is then performed in a Ca²⁺-free KRH buffer.[4]

-

4-Aminopyridine (4-AP) Stimulation: To enhance spontaneous network activity, add 4-AP (e.g., 200 µM) to the KRH buffer during the pre-incubation and uptake periods.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in SKA-378's mechanism of action and the experimental workflow for its characterization.

Caption: Proposed mechanism of SKA-378 action on MeAIB transport.

Caption: Workflow for assessing SKA-378's effect on MeAIB transport.

Conclusion and Future Directions

SKA-378 is a valuable pharmacological tool for studying the regulation of neutral amino acid transport in the central nervous system. Its non-competitive mechanism of action, involving the inhibition of Ca²⁺-dependent transporter trafficking, presents a novel approach to modulating neurotransmitter homeostasis. The potent neuroprotective effects of SKA-378 in preclinical models of epilepsy highlight its therapeutic potential.

Future research should focus on elucidating the precise molecular target of SKA-378 within the transporter trafficking machinery. Identifying the specific SLC transporter subtype(s) affected by SKA-378 is also a critical next step. Further in vivo studies are warranted to explore the full therapeutic window and safety profile of SKA-378 for the treatment of neurological disorders characterized by excitotoxicity and aberrant neurotransmitter cycling.

References

- 1. Using Live-Cell Imaging to Measure the Effects of Pathological Proteins on Axonal Transport in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 4. Functional Characterization of SLC Transporters Using Solid Supported Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 6. The Regulatory Role of MeAIB in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on ND-378 (SKA-378) Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on the neuroprotective agent ND-378, also referred to in the scientific literature as SKA-378. This document synthesizes key findings, experimental methodologies, and mechanistic data to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Core Concepts and Mechanism of Action

This compound (SKA-378) is a novel chlorinated aminothiazole derivative of riluzole (B1680632) that has demonstrated significant neuroprotective effects in models of excitotoxic neuronal injury.[1][2] Its primary mechanism of action revolves around the attenuation of glutamate-mediated excitotoxicity, a key pathological process in various neurological disorders, including epilepsy and ischemic stroke.

The neuroprotective properties of this compound are attributed to a multi-target profile that includes:

-

Inhibition of Voltage-Gated Sodium Channels (NaV): this compound is a potent inhibitor of the NaV1.6 sodium channel, which is crucial for the propagation of action potentials in neurons.[1][2] By inhibiting NaV1.6, this compound reduces neuronal hyperexcitability and the subsequent release of glutamate (B1630785) into the synaptic cleft.

-

Modulation of Amino Acid Transport: A key mechanism of this compound is the non-competitive, indirect inhibition of Ca2+-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[1][2] MeAIB is a specific substrate for the System A amino acid transporter, which is involved in the glutamate-glutamine cycle. This cycle is essential for replenishing the neurotransmitter pool of glutamate in neurons. By disrupting this cycle, this compound likely reduces the availability of glutamine for conversion into glutamate, thereby dampening excessive glutamatergic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies characterizing the potency of this compound and its parent compound, riluzole.

Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channels

| Compound | Target | IC50 (µM) | Reference |

| This compound (SKA-378) | NaV1.6 | 28 | [1][2] |

| This compound (SKA-378) | NaV1.2 | 118 | [1][2] |

Table 2: Inhibitory Potency (IC50) on MeAIB Transport

| Compound | IC50 (µM) | Reference |

| Riluzole | 1.0 | |

| SKA-377 | 1.7 ± 0.26 | [1] |

| This compound (SKA-378) | 1.1 ± 0.17 | [1] |

| SKA-376 | ~4-6 | [1] |

| SKA-379 | ~4-6 | [1] |

Signaling Pathways

The neuroprotective effects of this compound are intricately linked to the modulation of the excitotoxicity signaling cascade. The following diagrams illustrate the key pathways.

Caption: Mechanism of this compound (SKA-378) Neuroprotection.

References

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of XPC-7224, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, epilepsy, and pain research. All data and protocols are synthesized from publicly available research.

The voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene, is a critical component in the initiation and propagation of action potentials within the central nervous system.[1][2] It is predominantly expressed in excitatory neurons and at the nodes of Ranvier.[1][3] Given its role in neuronal excitability, NaV1.6 has emerged as a significant therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy.[2][4][5] XPC-7224 represents a novel small molecule compound designed to selectively inhibit NaV1.6, offering a promising avenue for the development of targeted therapies.[4]

Quantitative Analysis of XPC-7224's Inhibitory Profile

The inhibitory activity of XPC-7224 against a panel of human voltage-gated sodium channel isoforms was assessed using automated patch-clamp electrophysiology. The compound demonstrates remarkable potency and selectivity for NaV1.6, with an IC50 value in the nanomolar range.[4] A summary of the quantitative data is presented below.

| Channel Isoform | IC50 (µM) | 95% Confidence Interval (µM) | Selectivity over NaV1.6 |

| hNaV1.6 | 0.078 | 0.072 to 0.085 | - |

| hNaV1.1 | >10 | - | >128-fold |

| hNaV1.2 | >10 | - | >128-fold |

| hNaV1.3 | >10 | - | >128-fold |

| hNaV1.4 | >10 | - | >128-fold |

| hNaV1.5 | >10 | - | >128-fold |

| hNaV1.7 | >10 | - | >128-fold |

| Data sourced from bioRxiv, 2023.[4] |

Mechanism of Action: State-Dependent Inhibition

XPC-7224 exhibits a strong preference for the inactivated state of the NaV1.6 channel.[4] This state-dependent inhibition is a key feature of its mechanism of action. The potency of XPC-7224 is significantly reduced when the channel is in a resting (fully available) state, as demonstrated by a >1000-fold increase in the IC50 value at a holding potential of -120 mV.[4] This characteristic suggests that XPC-7224 preferentially targets and stabilizes the inactivated conformation of the channel, thereby reducing neuronal firing in a use-dependent manner.[4]

Experimental Protocols

The following section outlines the key experimental methodologies employed to characterize the interaction between XPC-7224 and NaV1.6.

Cell Lines and Channel Expression:

-

HEK293 cells stably expressing human NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7 were used for selectivity profiling.

-

For specific experiments, ND7/23 cells, a dorsal root ganglion neuron-derived cell line with low endogenous sodium conductance, can be utilized for transient transfection of NaV1.6 constructs.[6][7]

Electrophysiology Recordings:

-

Method: Whole-cell patch-clamp electrophysiology was performed using automated patch-clamp systems.

-

External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 5; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): CsF 140, EGTA 1, NaCl 10, HEPES 10; pH adjusted to 7.3 with CsOH.

-

Voltage Protocols:

-

Resting State Potency: Cells were held at a hyperpolarized potential of -120 mV to ensure channels were in the resting state. A test pulse was applied to elicit a current.

-

Inactivated State Potency: To determine the potency for the inactivated state, cells were held at a depolarized potential (V0.5 of inactivation) for a prolonged duration (e.g., 100 seconds) before a test pulse. The V0.5 is the voltage at which half of the channels are inactivated.

-

-

Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the compound concentration. The IC50 values were calculated by fitting the data to a Hill equation.

Concluding Remarks

XPC-7224 is a highly potent and selective inhibitor of the NaV1.6 sodium channel, demonstrating a strong preference for the inactivated state of the channel.[4] This profile suggests its potential as a valuable research tool for dissecting the physiological and pathological roles of NaV1.6. Furthermore, the selective targeting of NaV1.6 in excitatory neurons, while potentially sparing other isoforms like NaV1.1 which are crucial for inhibitory neuron function, presents a promising therapeutic strategy for reducing neuronal hyperexcitability in disorders such as epilepsy.[4] Further investigation into the in vivo efficacy and safety profile of XPC-7224 is warranted to fully elucidate its therapeutic potential.

References

- 1. SCN8A - Wikipedia [en.wikipedia.org]

- 2. Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Channelpedia - Nav1.6 [channelpedia.epfl.ch]

- 4. biorxiv.org [biorxiv.org]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability [elifesciences.org]

- 7. Interaction of voltage-gated sodium channel Nav1.6 (SCN8A) with microtubule-associated protein Map1b - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preliminary In Vitro Studies of ND-378 (SKA-378)

This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, also referred to as SKA-378, a novel naphthalenyl substituted aminothiazole derivative. The document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of this compound (SKA-378).

| Compound | Assay | IC50 Value | Reference |

| This compound (SKA-378) | Inhibition of spontaneous high affinity MeAIB transport activity | 1.1 ± 0.17 μM | [1] |

| Riluzole (B1680632) | Inhibition of spontaneous high affinity MeAIB transport activity | 1 μM | [2][3] |

| SKA-377 | Inhibition of spontaneous high affinity MeAIB transport activity | 1.7 ± 0.26 μM | [1] |

| SKA-376 | Inhibition of spontaneous high affinity MeAIB transport activity | ~4–6 μM | [1] |

| SKA-379 | Inhibition of spontaneous high affinity MeAIB transport activity | ~4–6 μM | [1] |

| Compound | Target | IC50 Value | Reference |

| This compound (SKA-378) | NaV1.6 | 28 μM | [1][2][3] |

| This compound (SKA-378) | NaV1.2 | 118 μM | [1][2][3] |

| Sodium Channel NaV1.6 Antagonism | MeAIB/Gln transport | 60 nM | [1][2][3] |

Experimental Protocols

Inhibition of Ca2+-regulated MeAIB Transport in Neurons

Objective: To determine the inhibitory effect of this compound (SKA-378) on the transport of methylaminoisobutyric acid (MeAIB), a glutamine analog, in mature rat hippocampal neurons in vitro.

Methodology:

-

Cell Culture: Mature rat hippocampal neurons were cultured to establish functional neuronal circuits.

-

Transport Assay: The uptake of radiolabeled 14C-MeAIB was measured in the presence and absence of test compounds (this compound, riluzole, and other derivatives).

-

Kinetic Analysis: Michaelis-Menten and Eadie-Hofstee analyses were performed to determine the mechanism of inhibition (competitive vs. non-competitive). This involved measuring MeAIB transport rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity) values were then compared. The results indicated that the Km values for MeAIB were not significantly different in the control group (61 ± 5 μM) compared to the groups treated with SKA-378 (58 ± 6 μM) or riluzole (63 ± 6 μM), suggesting a non-competitive inhibition mechanism.[1]

-

IC50 Determination: Dose-response curves were generated by measuring the inhibition of MeAIB transport at various concentrations of the test compounds to calculate the half-maximal inhibitory concentration (IC50).

Sodium Channel Blockade Assay

Objective: To assess the potency of this compound (SKA-378) in inhibiting sodium channel subtypes NaV1.6 and NaV1.2.

Methodology:

-

Heterologous Expression System: Cells (e.g., HEK293 cells) were transfected to express specific sodium channel subtypes (NaV1.6 or NaV1.2).

-

Electrophysiology: Whole-cell patch-clamp recordings were used to measure the sodium currents in response to voltage steps.

-

IC50 Determination: The inhibitory effect of different concentrations of this compound on the sodium currents was measured to determine the IC50 values for each channel subtype. Results showed that SKA-378 is a more potent inhibitor of NaV1.6 (IC50 = 28 μM) compared to NaV1.2 (IC50 = 118 μM).[1][2][3]

Visualizations

Signaling Pathway of this compound (SKA-378) in Neuroprotection

Caption: Mechanism of this compound (SKA-378) neuroprotection.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for MeAIB transport inhibition assay.

Logical Relationship of this compound (SKA-378) Effects

References

- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Riluzole and Novel Naphthalenyl Substituted Aminothiazole Derivatives " by Thomas Kyllo, Vikrant Singh et al. [digitalscholar.lsuhsc.edu]

Early Research Findings on the Efficacy of SKA-378: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the early-stage research findings concerning the efficacy of the novel compound SKA-378. The data presented herein is collated from preclinical studies investigating its neuroprotective properties, particularly in the context of temporal lobe epilepsy. This guide details the experimental methodologies employed, summarizes key quantitative data, and visualizes the proposed mechanisms of action and experimental workflows.

Executive Summary

SKA-378, a novel naphthalenyl substituted aminothiazole derivative, has demonstrated significant neuroprotective effects in a rat model of temporal lobe epilepsy. Early research indicates that SKA-378 attenuates excitotoxic neural injury and reduces neuroinflammation. Its mechanism of action appears to involve the non-competitive inhibition of methylaminoisobutyric acid (MeAIB)/glutamine transport and the modulation of voltage-gated sodium channels. The following sections provide an in-depth analysis of the available data, experimental protocols, and proposed signaling pathways.

Quantitative Data Summary

The efficacy of SKA-378 has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Efficacy of SKA-378

| Target | Assay Type | Metric | Value | Reference |

| MeAIB/Glutamine Transport | Michaelis-Menten Kinetics | Inhibition Type | Non-competitive | [1][2] |

| (at 25 µM SKA-378) | Km | No significant change | [2] | |

| Vmax | ~50% reduction | [2] | ||

| Voltage-Gated Sodium Channel NaV1.6 | Patch Clamp Electrophysiology | IC50 | 28 µM | [1] |

| Voltage-Gated Sodium Channel NaV1.2 | Patch Clamp Electrophysiology | IC50 | 118 µM | [1] |

Table 2: In Vivo Efficacy of SKA-378 in a Rat Model of Temporal Lobe Epilepsy

| Parameter | Experimental Model | Dosage | Administration Route | Outcome | Reference |

| Neuroprotection | Kainic Acid-Induced Status Epilepticus | 30 mg/kg | Intraperitoneal | Attenuation of acute neural injury in CA1, CA3, and CA4/hilus regions of the hippocampus. | [1] |

| Neuroinflammation | Kainic Acid-Induced Status Epilepticus | 30 mg/kg | Intraperitoneal | Reduction in microglial activation and astrogliosis. | [3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vivo Neuroprotection and Anti-Inflammatory Assay

Objective: To assess the neuroprotective and anti-inflammatory efficacy of SKA-378 in a rat model of temporal lobe epilepsy.

Animal Model: Adult male Sprague Dawley rats were utilized for this study.[3]

Induction of Status Epilepticus:

-

Status epilepticus (SE) was induced by the administration of kainic acid (KA).

-

The dosage and administration route of KA were sufficient to induce SE, a state of prolonged seizure activity.

Drug Administration:

-

SKA-378 was administered at a dose of 30 mg/kg.[3]

-

The compound was administered via intraperitoneal (i.p.) injection one hour after the induction of SE by KA.[3]

Assessment of Neural Injury:

-

At 3, 7, and 14 days post-SE induction, animals were euthanized and brain tissue was collected.[3]

-

Neural injury was assessed using Fluoro-Jade C staining, a marker for degenerating neurons.

-

Neuroprotection was evaluated by NeuN staining, which labels mature neurons.[3]

Assessment of Neuroinflammation:

-

Microglial activation was assessed by immunohistochemical staining for Iba-1 and ED-1.[3]

-

Astrogliosis was determined by staining for Glial Fibrillary Acidic Protein (GFAP) and vimentin.[3]

-

The levels of Iba-1 and GFAP were also quantified using Western Blot analysis at the same time points.[3]

In Vitro Methylaminoisobutyric Acid (MeAIB) Transport Inhibition Assay

Objective: To determine the effect of SKA-378 on MeAIB/glutamine transport in primary neuronal cultures.

Cell Culture: Primary hippocampal neuron cultures were prepared from embryonic rats.

Transport Assay Protocol:

-

Mature hippocampal neurons in culture were utilized for the assay.

-

The transport of radiolabeled 14C-MeAIB, a non-metabolizable analog of glutamine, was measured.

-

To determine the kinetic parameters, the uptake of varying concentrations of 14C-MeAIB was measured in the presence or absence of SKA-378 (25 µM).[2]

-

The reaction was initiated by the addition of the radioactive substrate and incubated for a defined period.

-

Uptake was terminated by washing the cells with ice-cold buffer.

-

The amount of intracellular 14C-MeAIB was quantified using liquid scintillation counting.

-

Michaelis-Menten and Eadie-Hofstee plots were generated to determine the Km and Vmax of transport.[2]

In Vitro Voltage-Gated Sodium Channel (NaV) Inhibition Assay

Objective: To quantify the inhibitory effect of SKA-378 on NaV1.2 and NaV1.6 channels.

Cell Lines: Human embryonic kidney (HEK) cells stably expressing either human NaV1.2 or NaV1.6 channels were used.

Patch Clamp Electrophysiology Protocol:

-

Whole-cell patch-clamp recordings were performed on the transfected HEK cells.

-

Cells were voltage-clamped at a holding potential that maintains the channels in a resting state.

-

A series of depolarizing voltage steps were applied to elicit sodium currents.

-

SKA-378 was applied to the cells at various concentrations.

-

The peak sodium current was measured before and after the application of the compound.

-

Concentration-response curves were generated to calculate the IC50 value for each channel subtype.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows based on the current understanding of SKA-378's effects.

Caption: In Vivo Experimental Workflow for SKA-378 Efficacy Testing.

Caption: Proposed Mechanism of SKA-378 in Mitigating Excitotoxicity.

Conclusion and Future Directions

The early research findings on SKA-378 are promising, highlighting its potential as a neuroprotective agent for conditions characterized by excitotoxicity and neuroinflammation, such as temporal lobe epilepsy. The compound effectively reduces neuronal injury and the associated inflammatory response in a relevant animal model. Its dual action on glutamine transport and voltage-gated sodium channels presents a multi-faceted approach to neuroprotection.

Future research should focus on elucidating the precise molecular interactions of SKA-378 with its targets and further delineating the downstream signaling cascades it modulates. More extensive preclinical studies are warranted to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy. These investigations will be crucial in determining the translational potential of SKA-378 as a therapeutic candidate for neurodegenerative diseases.

References

The Role of SKA-378 in Preventing Excitotoxic Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. This technical guide provides an in-depth overview of SKA-378, a novel aminothiazole derivative of riluzole (B1680632), and its role in preventing excitotoxic injury. We will explore its mechanism of action, summarize key experimental findings, provide detailed experimental protocols, and visualize the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuroprotective strategies against excitotoxic neuronal damage.

Introduction to SKA-378 and Excitotoxicity

Excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a massive influx of Ca2+ into neurons.[1] This calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately culminating in neuronal death.[1][2]

SKA-378 is a novel naphthalenyl substituted aminothiazole that has demonstrated significant neuroprotective effects in preclinical models of excitotoxicity.[3][4] Its primary mechanism of action is believed to involve the modulation of glutamatergic neurotransmission and neuronal excitability.

Mechanism of Action of SKA-378

The neuroprotective effects of SKA-378 are attributed to its multi-target mechanism of action, which includes:

-

Inhibition of Neural Activity-Regulated Glutamine/MeAIB Transport: SKA-378 is a potent inhibitor of the neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport system.[3][4] By inhibiting the uptake of glutamine, a precursor for the synthesis of glutamate, SKA-378 may reduce the overall availability of this excitatory neurotransmitter.

-

Blockade of Voltage-Gated Sodium Channels (NaV): SKA-378 has been shown to inhibit voltage-gated sodium channels, with a preference for NaV1.6 over NaV1.2.[3] This action reduces neuronal hyperexcitability, a key contributor to excitotoxic damage.

-

Potential Activation of Small-Conductance Calcium-Activated Potassium (KCa2/SK) Channels: While direct evidence for SKA-378 is still emerging, its structural similarity to riluzole and other KCa2 channel activators like SKA-31 suggests a potential role in activating these channels.[5][6] Activation of KCa2 channels leads to neuronal hyperpolarization, which counteracts the excessive depolarization seen in excitotoxicity and reduces calcium influx through NMDA receptors.[7][8]

Signaling Pathways in Excitotoxicity and SKA-378 Intervention

The following diagram illustrates the key signaling pathways involved in excitotoxic neuronal injury and the proposed points of intervention for SKA-378.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Background Literature on SKA-378 and Riluzole Derivatives for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the background literature on the neuroprotective agent SKA-378, a novel chlorinated aminothiazole derivative of riluzole (B1680632), and other related riluzole derivatives. This document details their synthesis, multifaceted mechanisms of action, and summarizes key quantitative data from preclinical studies. It is designed to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of new therapeutics for neurological disorders characterized by excitotoxicity.

Introduction to Riluzole and its Derivatives

Riluzole is a benzothiazole (B30560) derivative approved for the treatment of amyotrophic lateral sclerosis (ALS).[1] Its neuroprotective effects are attributed to a multimodal mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels.[2][3][4][5] These actions reduce neuronal hyperexcitability and mitigate the excitotoxic cascade implicated in various neurodegenerative diseases.[2] The therapeutic potential of riluzole has prompted the development of numerous derivatives with the aim of enhancing efficacy, selectivity, and pharmacokinetic properties. Among these, SKA-378 has emerged as a promising candidate with potent neuroprotective effects observed in preclinical models.[6]

Synthesis of Riluzole Derivatives

The synthesis of riluzole and its derivatives typically involves the construction of the 2-aminobenzothiazole (B30445) scaffold.

General Synthesis of 2-Amino-6-substituted Benzothiazoles

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid.[7]

Experimental Protocol: Synthesis of 2-Amino-6-substituted Benzothiazoles

-

A solution of the appropriately substituted aniline (0.1 mol) and potassium thiocyanate (0.4 mol) is prepared in 150 mL of 96% glacial acetic acid.

-

The mixture is cooled to below 10°C.

-

A solution of bromine (0.1 mol) in 100 mL of glacial acetic acid is added dropwise with stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 10 hours.

-

The resulting precipitate is filtered, and the filtrate is diluted with warm water.

-

The diluted filtrate is neutralized with 10% NaOH solution.

-

The precipitate is collected, dried, and recrystallized from a suitable solvent to yield the 2-amino-substituted benzothiazole.[7]

Synthesis of Chlorinated Aminothiazole Derivatives (SKA-377, SKA-378, SKA-379)

The novel chlorinated aminothiazole derivatives, including SKA-378, were synthesized as part of a library of riluzole derivatives.[6] The synthesis starts from a riluzole analog, SKA-41, and involves the generation of novel chlorinated aminothiazoles.[6]

A detailed, step-by-step synthesis protocol for SKA-377, SKA-378, and SKA-379 would typically be found in the supplementary materials of the primary research article (Erickson et al., 2023). For the purpose of this guide, a generalized workflow is presented.

Mechanism of Action

The neuroprotective effects of riluzole and its derivatives stem from their ability to modulate two key pathways involved in neuronal excitability: glutamatergic neurotransmission and voltage-gated sodium channel activity.

Modulation of Glutamatergic Neurotransmission

Riluzole inhibits the release of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system.[2][4] This is thought to occur through the blockade of presynaptic voltage-gated sodium channels, which reduces the depolarization-dependent influx of calcium required for vesicular release of glutamate.[2] Additionally, riluzole has been reported to enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft, further reducing excitotoxicity.[8] Some studies also suggest a non-competitive blockade of postsynaptic N-methyl-D-aspartate (NMDA) receptors.[2]

Inhibition of Voltage-Gated Sodium Channels

Riluzole and its derivatives are known to block voltage-gated sodium channels (NaV).[5] SKA-378 has been shown to be a potent inhibitor of NaV1.6, a sodium channel isoform highly expressed in the adult central nervous system.[6] This inhibition is often use-dependent, meaning the block is more pronounced in neurons that are firing at high frequencies, a characteristic of pathological states like epilepsy.[9] By preferentially blocking channels in the inactivated state, these compounds can selectively dampen hyperexcitability without significantly affecting normal neuronal activity.[9]